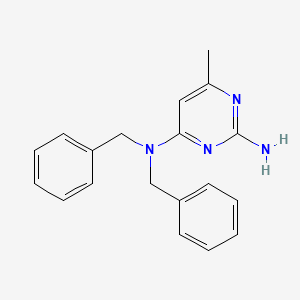
3-bromo-2-(difluoromethyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(difluoromethyl)-4-methylpyridine, also known as BMFP, is a heterocyclic aromatic compound with a pyridine core and a bromo substituent. It is a strong Lewis acid and has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a ligand in coordination chemistry. BMFP has also been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-(difluoromethyl)-4-methylpyridine has been studied for its potential therapeutic applications in the treatment of cancer and other diseases. It has been found to act as an inhibitor of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. 3-bromo-2-(difluoromethyl)-4-methylpyridine has also been studied for its ability to induce apoptosis (programmed cell death) in cancer cells, and it has been found to possess anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels that are needed for tumor growth. 3-bromo-2-(difluoromethyl)-4-methylpyridine has also been studied for its potential use as an anti-inflammatory agent, and it has been found to have anti-allergic and anti-asthmatic effects.
Wirkmechanismus
The mechanism of action of 3-bromo-2-(difluoromethyl)-4-methylpyridine is not fully understood, but it is believed to involve the inhibition of tyrosine kinase, which is an enzyme involved in the growth and proliferation of cancer cells. 3-bromo-2-(difluoromethyl)-4-methylpyridine binds to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This inhibition of the enzyme leads to the inhibition of the growth and proliferation of cancer cells. 3-bromo-2-(difluoromethyl)-4-methylpyridine also induces apoptosis in cancer cells, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-2-(difluoromethyl)-4-methylpyridine have been studied in various animal models. 3-bromo-2-(difluoromethyl)-4-methylpyridine has been found to reduce inflammation in the lungs of mice, and it has also been found to reduce the production of pro-inflammatory cytokines, which are proteins that are involved in the body's inflammatory response. 3-bromo-2-(difluoromethyl)-4-methylpyridine has also been found to reduce the formation of new blood vessels (angiogenesis) in mouse models of cancer, which can inhibit the growth and spread of tumors. 3-bromo-2-(difluoromethyl)-4-methylpyridine has also been found to reduce the size of tumors in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-bromo-2-(difluoromethyl)-4-methylpyridine in laboratory experiments has several advantages. 3-bromo-2-(difluoromethyl)-4-methylpyridine is a relatively inexpensive compound, and it is readily available. 3-bromo-2-(difluoromethyl)-4-methylpyridine is also a strong Lewis acid and can be used as a catalyst in organic synthesis. However, there are some limitations to the use of 3-bromo-2-(difluoromethyl)-4-methylpyridine in laboratory experiments. 3-bromo-2-(difluoromethyl)-4-methylpyridine is highly toxic and should be handled with caution. Additionally, 3-bromo-2-(difluoromethyl)-4-methylpyridine is a strong acid and can cause skin and eye irritation.
Zukünftige Richtungen
The potential therapeutic applications of 3-bromo-2-(difluoromethyl)-4-methylpyridine are still being explored. Further research is needed to understand the mechanism of action of 3-bromo-2-(difluoromethyl)-4-methylpyridine and to determine its efficacy in the treatment of various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of 3-bromo-2-(difluoromethyl)-4-methylpyridine and to determine its safety and toxicity profile. Finally, further research is needed to develop new and improved methods of synthesis for 3-bromo-2-(difluoromethyl)-4-methylpyridine, as well as new and improved methods of delivery.
Synthesemethoden
3-bromo-2-(difluoromethyl)-4-methylpyridine can be synthesized by a variety of methods. One method involves the reaction of 2-bromo-3-methylpyridine with sodium difluoromethanesulfinate in aqueous acetic acid. This reaction yields a mixture of 3-bromo-2-(difluoromethyl)-4-methylpyridine and 2-bromo-3-methyl-4-difluoromethylpyridine, which can be separated by chromatography. Other methods of synthesis include the reaction of 4-methylpyridine with bromine and sodium difluoromethanesulfinate, and the reaction of 2-bromo-3-methylpyridine with difluoromethylmagnesium bromide.
Eigenschaften
IUPAC Name |
3-bromo-2-(difluoromethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-3-11-6(5(4)8)7(9)10/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIGFXYCGVAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethyl)-4-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

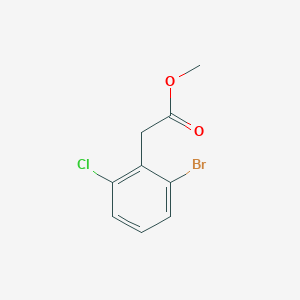
![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
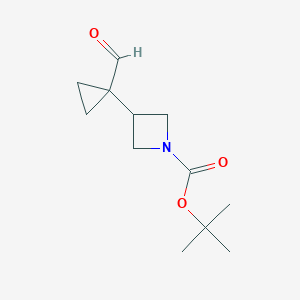


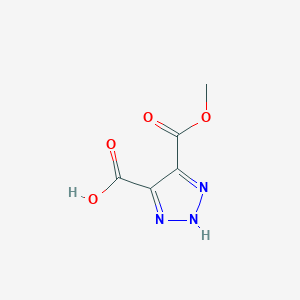

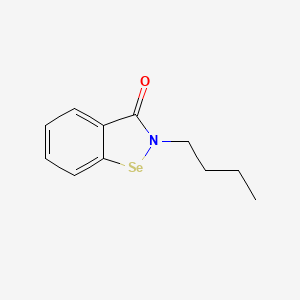
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)


